D(-)-Octopamine CSA salt

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

D(-)-Octopamine CSA salt is an agonist of octopamine receptors, more potent enantiomer of octopamine.

Aplicaciones Científicas De Investigación

Neurophysiological Regulation in Invertebrates

D(-)-Octopamine, a biogenic amine, significantly influences various neurophysiological functions in invertebrates. It regulates critical processes like neuronal development, circadian rhythm, locomotion, learning, and memory. Octopamine's action is mediated through G protein-coupled receptors, which induce specific cellular responses like cyclic AMP production or calcium release. This was exemplified in studies involving Drosophila melanogaster, where distinct genes encoded octopamine receptors influencing intracellular calcium concentrations and cAMP levels upon stimulation with octopamine (Balfanz, Strünker, Frings, & Baumann, 2005).

Antiradical Activity and Molecular Analysis

Octopamine, comparable to norepinephrine in vertebrates, exhibits significant antiradical properties. Studies comparing octopamine and norepinephrine revealed the importance of hydroxyl groups in their structures, affecting their antiradical potency. Molecular docking and dynamics analysis indicated that the absence of a hydroxyl group in octopamine does not significantly alter interactions and stability in receptor complexes (Dimić et al., 2019).

Pharmacological Characterization in Agricultural Pest Insects

In agricultural pest insects, octopamine receptors play a vital role in modulating physiological and behavioral processes. The receptors, akin to β-adrenergic receptors, upon activation by octopamine, show dose-dependent increases in cAMP production. This has implications for developing targeted and environmentally sustainable pesticides (Wu, Yao, Huang, & Yè, 2012).

Electrochemical Sensing Applications

D(-)-Octopamine's electrochemical properties have been leveraged in developing sensors. For example, a graphene-modified glassy carbon electrode was used for sensitive detection of octopamine, demonstrating its application in electrochemical sensing and quantification (Zhang et al., 2016).

Role in Insect Physiology and Behavior

Octopamine significantly influences various physiological and behavioral aspects in insects, functioning as a neuromodulator and neurotransmitter. It's integral in behaviors such as "fight or flight" responses and modulates sensory perceptions and motor functions, as observed in studies on locusts and other arthropods (Verlinden et al., 2010).

Peripheral Nervous System Modulation in Spiders

In spiders, octopamine has been shown to modulate peripheral mechanosensory neurons. Octopamine receptors, present in these neurons, enhance their electrical response to mechanical stimulation, indicating a role in sensory processing and behavioral responses (Widmer et al., 2005).

Role in Ovulation in Drosophila melanogaster

In Drosophila melanogaster, octopamine plays a crucial role in reproductive physiology. Specific octopamine receptors in the CNS abdominal ganglion are essential for ovulation, with their absence leading to sterility in females. This demonstrates octopamine's critical role in reproductive functions (Monastirioti, 2003).

Propiedades

Número CAS |

1693-64-7 |

|---|---|

Nombre del producto |

D(-)-Octopamine CSA salt |

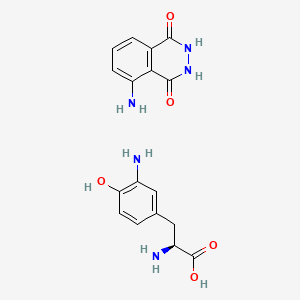

Fórmula molecular |

C18H27NO6S |

Peso molecular |

385.475 |

Nombre IUPAC |

(1S)-7,7-Dimethyl-2-oxo-bicyclo[2.2.1]heptane-1-methanesulfonic acid (R)-alpha-(aminomethyl)-4-hydroxybenzenemethanol (1:1) |

InChI |

InChI=1S/C10H16O4S.C8H11NO2/c1-9(2)7-3-4-10(9,8(11)5-7)6-15(12,13)14;9-5-8(11)6-1-3-7(10)4-2-6/h7H,3-6H2,1-2H3,(H,12,13,14);1-4,8,10-11H,5,9H2/t7?,10-;8-/m10/s1 |

Clave InChI |

SBWNMCJSHGVZDX-WYGFITTRSA-N |

SMILES |

O=S(C[C@@]1(C2(C)C)C(CC2CC1)=O)(O)=O.O[C@@H](CN)C3=CC=C(O)C=C3 |

Apariencia |

Solid powder |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>2 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

D(-)-Octopamine CSA salt |

Origen del producto |

United States |

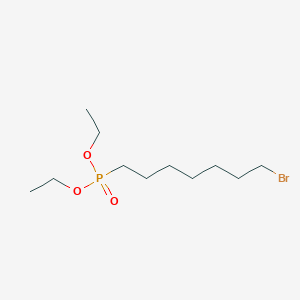

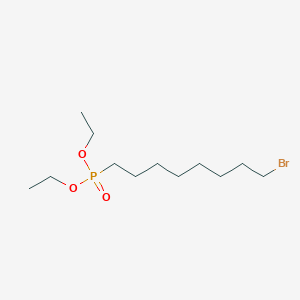

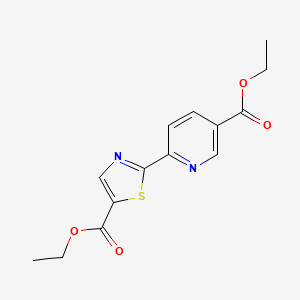

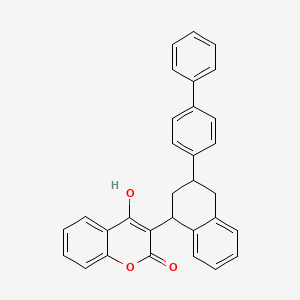

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

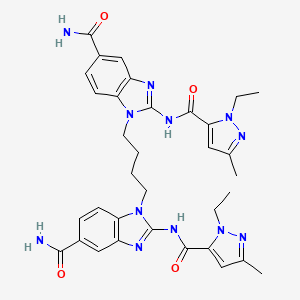

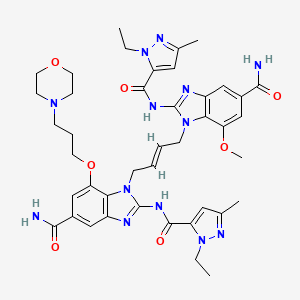

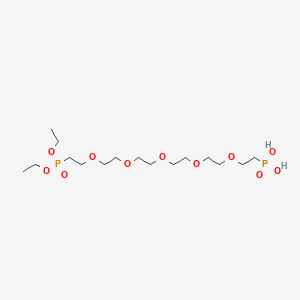

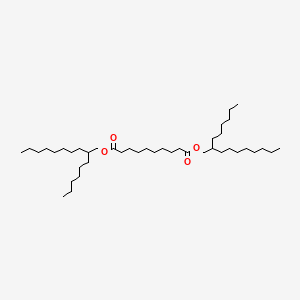

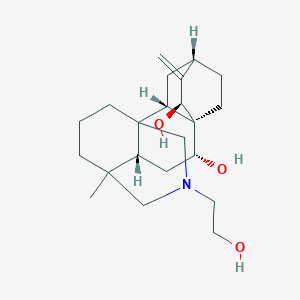

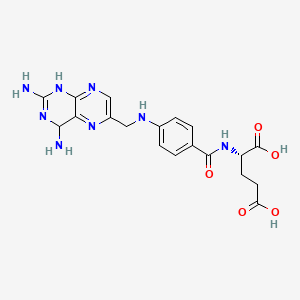

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.